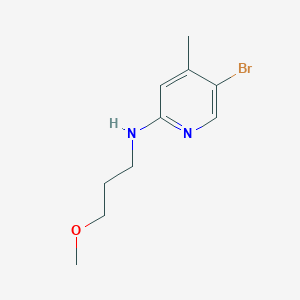
5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine
説明
5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine is a chemical compound with the CAS Number 1094433-13-2 . It has a molecular weight of 245.12 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8 (10)7-12-9/h3-4,7H,2,5-6H2,1H3, (H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 245.12 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.科学的研究の応用
Antiviral Activity
One of the notable applications of compounds related to 5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine is in the field of antiviral research. Specifically, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and tested for their antiviral activities. These derivatives, including those with bromo substituents, have shown pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations. This highlights their potential in targeting retroviruses, including human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Chemical Properties
The synthesis of key pyrimidine precursors, including those with bromo substituents, for applications in pharmaceuticals like rosuvastatin has been improved through efficient methodologies. These methods avoid metal catalysis and cryogenic conditions, underscoring a move towards more environmentally friendly and sustainable chemical synthesis processes (Šterk, Časar, Jukič, & Košmrlj, 2012).
Research into the functionalization of heterocyclic compounds, including pyridine and pyrimidine derivatives, has led to efficient pathways for the synthesis of complex molecules. These methodologies have broad implications for the development of new materials and pharmaceuticals, demonstrating the versatility of compounds such as 5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine in chemical synthesis and modification (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Studies on bromination and tautomerism in hydroxypyridines reveal insights into the reactivity and structural dynamics of pyridine derivatives. Such research lays the groundwork for designing new molecules with tailored properties for specific applications, including catalysis and drug design (Kolder & Hertog, 2010).
Corrosion Inhibition
Compounds with bromo substituents, including those similar to 5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine, have been explored for their potential as corrosion inhibitors. Their effectiveness in protecting materials, especially in harsh environments, points to applications beyond pharmaceuticals and into materials science (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Safety And Hazards
特性
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-8-6-10(13-7-9(8)11)12-4-3-5-14-2/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQUXXVJDDEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224928 | |
| Record name | 5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine | |
CAS RN |
1220028-88-5 | |
| Record name | 5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(3-methoxypropyl)-4-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)
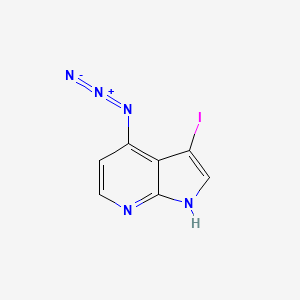
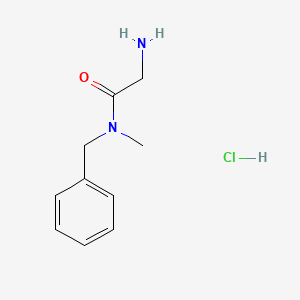
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
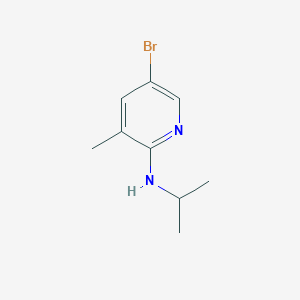
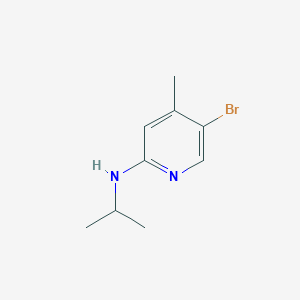
![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)
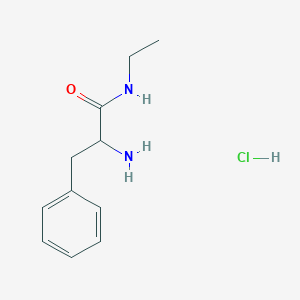
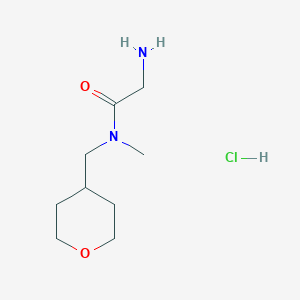
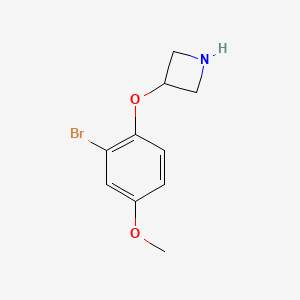
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
